Boc-2-chloro-L-phenylalanine

Catalog No.
S672848
CAS No.
114873-02-8
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-chloro-L-phenylalanine

CAS Number

114873-02-8

Product Name

Boc-2-chloro-L-phenylalanine

IUPAC Name

(2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

TUUQJNHCVFJMPU-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O

The exact mass of the compound Boc-2-chloro-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-2-chloro-L-phenylalanine (CAS 114873-02-8) is a targeted, N-alpha-Boc-protected unnatural amino acid utilized extensively in both solid-phase (SPPS) and solution-phase peptide synthesis [1]. Featuring a chlorine atom at the ortho position of the phenyl ring, this building block introduces critical steric hindrance and electron-withdrawing properties that are absent in natural phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group dictates its use in acid-labile synthetic strategies, making it an essential precursor for manufacturing complex peptidomimetics, enzyme inhibitors, and metabolically stable peptide active pharmaceutical ingredients (APIs) where precise control over side-chain conformation and synthetic orthogonal deprotection is required[2].

Research Fit

SPPS building block for 2-chloro-L-Phe incorporation
Genetic code expansion via engineered PylRS systems
Ortho-chlorination: distinct steric/electronic modulation

Procurement substitution of Boc-2-chloro-L-phenylalanine with generic alternatives compromises both synthesis yields and final API efficacy. Replacing it with unsubstituted Boc-L-phenylalanine eliminates the ortho-steric shield, rendering the resulting peptide highly susceptible to chymotrypsin-mediated proteolytic cleavage [1]. Substituting with the para-halogenated analog (Boc-4-chloro-L-phenylalanine) fails to restrict the chi-1 and chi-2 dihedral angles, resulting in flexible side chains that drastically reduce target receptor binding affinity in conformationally constrained models [2]. Furthermore, swapping to the Fmoc-protected variant (Fmoc-2-chloro-L-phenylalanine) forces the use of base-catalyzed deprotection (e.g., piperidine), which is strictly incompatible with base-sensitive peptide sequences prone to aspartimide formation or racemization, thereby necessitating the specific Boc-chemistry route [3].

Substitution Risk

Ortho-chloro substitution alters side-chain conformation and electrostatics vs. para or unsubstituted analogs, limiting direct replacement.
Proton affinity and lipophilicity shifts may change target binding and pharmacokinetics.
Enzymatic stability may differ substantially from unsubstituted Phe, impacting metabolic half-life.

Processability: Prevention of Base-Catalyzed Side Reactions

In the synthesis of peptides containing highly susceptible Asp-Gly or Asp-Ser motifs, the choice of protecting group strategy is critical. Utilizing Boc-2-chloro-L-phenylalanine allows for an acid-catalyzed deprotection route (TFA/HF), which suppresses base-catalyzed aspartimide formation to negligible levels (<1%). In contrast, utilizing the Fmoc-protected comparator requires repetitive piperidine treatments, driving aspartimide side-product formation up to 15-25% and severely reducing the yield of the purified API [1].

Evidence DimensionAspartimide side-product formation rate
Target Compound Data< 1% (Boc strategy using TFA)
Comparator Or Baseline15-25% (Fmoc strategy using 20% piperidine)
Quantified Difference> 14-fold reduction in critical sequence degradation
ConditionsSPPS of Asp-Gly containing model peptides

Procuring the Boc-protected variant is mandatory for maximizing yields and purity when synthesizing base-sensitive peptide sequences.

Binding & Expression
Head-to-head
2.6× binding signal
3× protein yield
Supports ortho-Cl impact on target binding and expression yield
HEK293T EGFR assay; E. coli expression

Metabolic Stability: Ortho-Steric Shielding Against Proteolysis

The introduction of a chlorine atom at the ortho position provides profound steric shielding of the adjacent peptide bond. When incorporated into a model peptide, the 2-chloro-L-phenylalanine residue exhibits less than 5% chymotrypsin-mediated cleavage over 24 hours. Conversely, the baseline unsubstituted L-phenylalanine residue undergoes rapid degradation, with over 90% cleavage occurring within just 2 hours under identical assay conditions [1].

Evidence DimensionChymotrypsin-mediated cleavage rate
Target Compound Data< 5% cleavage at 24 hours (2-Cl-Phe substitution)
Comparator Or Baseline> 90% cleavage at 2 hours (Unsubstituted Phe baseline)
Quantified Difference> 12-fold extension in proteolytic half-life
ConditionsIn vitro chymotrypsin degradation assay (pH 7.4, 37°C)

This massive increase in metabolic stability justifies the higher procurement cost of the halogenated precursor for long-acting peptide therapeutics.

Incorporation Yield
Head-to-head
40–52 mg/L vs ~17 mg/L
Higher protein production supports scalable incorporation
E. coli PylRS system, 2 mM ncAA

Conformational Restriction: Ortho vs. Para Substitution

The position of the halogen atom strictly dictates the side-chain rotameric freedom. The ortho-substitution in 2-chloro-L-phenylalanine locks the aromatic ring into specific gauche/trans conformations, which can yield sub-nanomolar receptor affinities (e.g., IC50 ~0.8 nM) in constrained cyclic peptides. In contrast, substituting with the para-isomer (4-chloro-L-phenylalanine) fails to restrict these dihedral angles, resulting in a highly flexible side chain and a corresponding drop in affinity (IC50 ~14.5 nM) due to a higher entropic penalty upon binding [1].

Evidence DimensionReceptor binding affinity (IC50) in constrained models
Target Compound Data0.8 nM (Ortho-chloro locked conformation)
Comparator Or Baseline14.5 nM (Para-chloro flexible conformation)
Quantified Difference18-fold improvement in binding affinity
ConditionsIn vitro target receptor binding assay for cyclic peptidomimetics

Buyers must specify the ortho-isomer to achieve the rigid conformational lock required for high-potency receptor agonists/antagonists.

Physicochemical Profile
Reported
LogP ~3.25
ΔPA +4–5 kJ/mol
Distinct lipophilicity and proton affinity vs. Phe
Calculated LogP; gas-phase measurement

Formulation & Permeability: Lipophilicity Enhancement

The addition of the heavy halogen atom significantly alters the partition coefficient of the amino acid building block. Boc-2-chloro-L-phenylalanine possesses a calculated XLogP3 of 3.1, compared to the baseline Boc-L-phenylalanine which has an XLogP3 of approximately 2.4. This quantifiable shift in lipophilicity translates to enhanced passive membrane permeability and stronger hydrophobic core packing in folded peptide structures [1].

Evidence DimensionCalculated XLogP3
Target Compound Data3.1
Comparator Or Baseline2.4 (Boc-L-phenylalanine)
Quantified Difference+0.7 LogP units
ConditionsStandard computational partition coefficient modeling

Procuring the chlorinated derivative allows formulators to predictably increase the overall hydrophobicity and cellular uptake of the synthesized peptide.

Enzymatic Stability
Reported
7% relative activity
Reduced enzymatic turnover may influence metabolic half-life in peptide studies
Phe dehydrogenase assay (L. sphaericus)

Synthesis of Base-Sensitive Peptide APIs

Because it utilizes the Boc/Bzl protection strategy, this compound is the necessary choice for synthesizing complex peptides containing Asp-Gly motifs or other base-sensitive residues. It completely bypasses the piperidine-induced aspartimide formation and racemization that plague Fmoc-based synthesis, ensuring high crude purity and scalable manufacturing yields[1].

Development of Protease-Resistant Therapeutics

Directly leveraging the ortho-steric shielding demonstrated in Section 3, this building block is highly effective for replacing standard phenylalanine residues in peptide drug candidates. It effectively blocks chymotrypsin-like cleavage at the C-terminal side of the residue, extending the in vivo half-life of the therapeutic without fundamentally altering the aromatic nature of the side chain [2].

Design of Conformationally Constrained Peptidomimetics

In structure-based drug design where side-chain rotamer restriction is critical for receptor docking, the ortho-chloro substitution provides a rigid conformational lock. It is the necessary procurement choice over para-substituted analogs when engineering high-affinity cyclic peptides, somatostatin analogs, or melanocortin receptor modulators [3].

Application Fit

Application
Selection Property
Validation Focus
SPPS of ortho-chlorinated peptide candidates
Ortho-chloro substitution effect on binding
Binding affinity assessment in target assays
Site-specific genetic code expansion
Incorporation yield and synthetase compatibility
Protein expression yield and fidelity
Peptide stability assessment via ortho-halogenation
Metabolic stability profile vs. unsubstituted Phe
Enzymatic degradation resistance profiling
SAR exploration of halogenated peptide inhibitors
Physicochemical property differentiation
Target binding and permeability profiling

XLogP3

3.1

Sequence

X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-2-chloro-L-phenylalanine

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